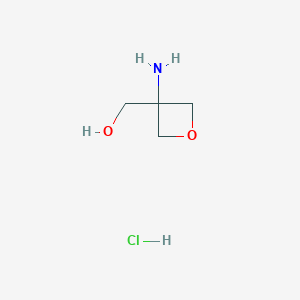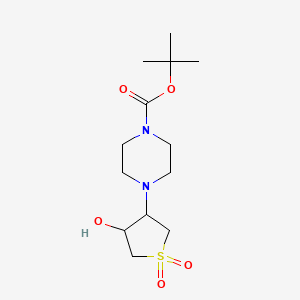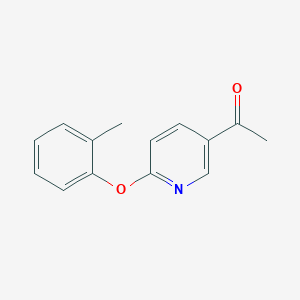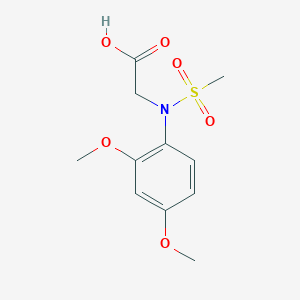
2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride, also known as PADAF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. PADAF is a sulfonyl fluoride derivative of a diazo compound that has been shown to have inhibitory effects on various enzymes, making it a promising candidate for use in experimental studies. In
科学的研究の応用
2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride has been shown to have inhibitory effects on various enzymes, including serine proteases, acetylcholinesterase, and carbonic anhydrase. This makes it a valuable tool for studying the mechanisms of these enzymes and their roles in various biochemical and physiological processes. 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride has also been used in studies of protein-protein interactions, as it can bind to proteins and disrupt their function.
作用機序
2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride works by irreversibly binding to the active site of enzymes, inhibiting their function. The sulfonyl fluoride group in 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride reacts with the active site serine residue of the enzyme, forming a covalent bond and rendering the enzyme inactive. This mechanism of action is similar to that of other sulfonyl fluoride inhibitors.
Biochemical and Physiological Effects:
2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride has been shown to have inhibitory effects on various enzymes involved in a range of biochemical and physiological processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the nervous system. 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride has also been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
実験室実験の利点と制限
One advantage of using 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride in lab experiments is that it is a relatively specific inhibitor of certain enzymes, meaning that it can be used to study the mechanisms of these enzymes without affecting other processes in the body. However, one limitation is that it is an irreversible inhibitor, meaning that the enzyme activity cannot be restored once it has been inhibited. This can make it difficult to study the long-term effects of enzyme inhibition.
将来の方向性
There are several potential future directions for research on 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride. One area of interest is the development of more specific inhibitors based on the structure of 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride. This could lead to the development of drugs that target specific enzymes involved in disease processes. Another area of interest is the use of 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride in studies of protein-protein interactions, as it has been shown to disrupt these interactions. Finally, there is potential for the use of 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride in the development of biosensors, as it can bind to proteins and other biomolecules with high specificity.
合成法
The synthesis of 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride involves the reaction of 4-phenyldiazenylaniline with ethanesulfonyl fluoride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a yellow solid that can be purified through recrystallization. The yield of the reaction is typically around 50%.
特性
IUPAC Name |
2-(4-phenyldiazenylanilino)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-21(19,20)11-10-16-12-6-8-14(9-7-12)18-17-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOSYTPMOHUPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NCCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001041235 |
Source


|
| Record name | Ethanesulfonyl fluoride, 2-[[4-[(1E)-2-phenyldiazenyl]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001041235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889457-15-2 |
Source


|
| Record name | Ethanesulfonyl fluoride, 2-[[4-[(1E)-2-phenyldiazenyl]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001041235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2600277.png)

![(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2600279.png)
![3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione](/img/structure/B2600282.png)
![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2600283.png)
![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600286.png)


![2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2600293.png)

![4-(3-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2600295.png)
